(2E)-1-(Phenylsulfonyl)acetone oxime

Description

Nomenclature and Structural Characteristics of (2E)-1-(Phenylsulfonyl)acetone Oxime

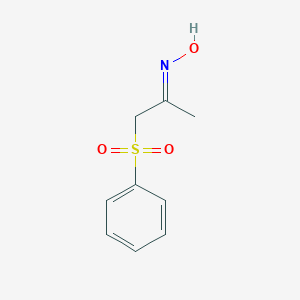

The systematic name for this compound is this compound. This nomenclature precisely describes its chemical structure. The "phenylsulfonyl" group indicates the presence of a benzene (B151609) ring attached to a sulfonyl group (–SO₂–). This is, in turn, bonded to an "acetone oxime" core. An oxime is a functional group with the general formula RR'C=NOH, formed from the reaction of hydroxylamine (B1172632) with a ketone or aldehyde. wikipedia.org In this case, the ketone is a derivative of acetone (B3395972).

The compound is also known by several synonyms, including 1-(phenylsulfonyl)propan-2-one (B177098) oxime and (NE)-N-[1-(benzenesulfonyl)propan-2-ylidene]hydroxylamine. ontosight.ai Its molecular formula is C₉H₁₁NO₃S, and it has a molecular weight of 227.25 g/mol . ontosight.ai The structure features a central carbon chain where a phenylsulfonyl group is attached to one end, and an oxime group is formed on the second carbon.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₃S |

| Molecular Weight | 227.25 g/mol |

| Synonyms | 1-(phenylsulfonyl)propan-2-one oxime, (NE)-N-[1-(benzenesulfonyl)propan-2-ylidene]hydroxylamine |

| Key Functional Groups | Phenylsulfonyl, Oxime |

Data sourced from public chemical databases. ontosight.ai

The "(2E)" prefix in the name is a crucial stereochemical descriptor that specifies the geometry of the oxime's carbon-nitrogen double bond (C=N). Oximes can exist as geometric isomers due to the restricted rotation around this double bond. wikipedia.org The E/Z notation is used to unambiguously assign the configuration.

For an oxime, the priority of the substituents on the carbon and nitrogen atoms of the double bond is determined. On the nitrogen, the hydroxyl (-OH) group has higher priority than the lone pair. On the carbon, the priority of the two groups (R and R') is assigned based on atomic number. In this compound, the two groups on the oxime carbon are a methyl group (-CH₃) and a phenylsulfonylmethyl group (-CH₂SO₂Ph).

The designation "(E)" (from the German entgegen, meaning opposite) indicates that the higher-priority substituents on the carbon and nitrogen atoms are on opposite sides of the C=N double bond. The alternative configuration would be "(Z)" (from the German zusammen, meaning together), where the higher-priority groups are on the same side. An older, and sometimes ambiguous, terminology for oxime stereoisomers is syn and anti. chemistry.com.pk

Contextual Significance in Contemporary Organic Chemistry

This compound and related sulfonyl oximes are of interest in contemporary organic chemistry, primarily within the domain of medicinal chemistry. ontosight.ai Research has explored the biological activities of this class of compounds. Some studies suggest that sulfonyl oximes may possess antimicrobial and anti-inflammatory properties. ontosight.ai Furthermore, investigations into the potential anticancer activities of sulfonyl oximes are ongoing. ontosight.ai

The compound serves as a scaffold for the synthesis of more complex molecules. The combination of the sulfonyl group, known for its presence in many pharmaceutical agents, and the versatile oxime functionality provides a platform for developing new chemical entities for biological screening. numberanalytics.comopenaccesspub.org The oxime group itself is a versatile intermediate in organic synthesis, capable of being converted into other functional groups such as amines and amides (via the Beckmann rearrangement). wikipedia.orgtestbook.com

Historical Perspectives on Oxime Chemistry and Sulfonyl-Containing Compounds

The study of oximes has a rich history dating back to the 19th century. numberanalytics.comnumberanalytics.com These compounds were first synthesized through the reaction of hydroxylamine with aldehydes and ketones. numberanalytics.com German chemist Victor Meyer and his student Alois Janny first prepared and named acetone oxime in 1882. wikipedia.org Historically, the formation of crystalline oxime derivatives was a standard method for the purification and characterization of carbonyl compounds. chemistry.com.pk Over the years, the role of oximes has expanded significantly, and they are now recognized as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and various materials. numberanalytics.com

Similarly, sulfonyl-containing compounds have a long and important history in organic chemistry. The development of sulfonamides in the early 20th century revolutionized medicine with the advent of sulfa drugs, the first broadly effective antibacterials. openaccesspub.org This discovery highlighted the profound biological effects that the sulfonyl functional group could impart to an organic molecule. Since then, the sulfonyl group has been incorporated into a vast array of drugs with diverse therapeutic applications, including diuretics and anti-inflammatory agents. openaccesspub.orgbritannica.com The exploration of sulfonyl compounds continues, with modern research focusing on areas like sulfinyl radicals and their synthetic applications. researchgate.netnih.gov The synthesis of this compound represents a convergence of these two established areas of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[1-(benzenesulfonyl)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-8(10-11)7-14(12,13)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMYBKVSGPOVTM-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2e 1 Phenylsulfonyl Acetone Oxime and Its Derivatives

Conventional Condensation Approaches

The most direct and widely employed method for synthesizing ketoximes is the condensation reaction between a ketone and hydroxylamine (B1172632). This approach is characterized by the formation of a carbon-nitrogen double bond through a nucleophilic addition-elimination mechanism.

The standard synthesis of (2E)-1-(Phenylsulfonyl)acetone oxime involves the direct reaction of the parent ketone, 1-(phenylsulfonyl)propan-2-one (B177098) (phenylsulfonyl acetone), with hydroxylamine (NH₂OH). acs.org In this reaction, the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This initial addition step forms an unstable carbinolamine intermediate. Subsequently, the intermediate undergoes dehydration, eliminating a molecule of water to yield the stable C=N double bond of the oxime. nih.govrsc.org The "2E" designation in the compound's name specifies the stereochemistry at this newly formed double bond, indicating the geometric arrangement of the substituents.

The efficiency and outcome of the condensation reaction are highly dependent on the specific conditions employed. Key parameters such as solvent, pH, and temperature must be carefully controlled to achieve optimal yields and purity.

pH: The reaction is typically carried out in a weakly acidic or basic medium. researchgate.net Hydroxylamine is often supplied as its hydrochloride salt (NH₂OH·HCl), which is more stable than the free base. To liberate the nucleophilic free hydroxylamine, a base is required. Common choices include organic bases like pyridine (B92270) or inorganic bases such as sodium hydroxide (B78521), potassium hydroxide, or potassium carbonate. wikipedia.orgorgsyn.orgarpgweb.comresearchgate.net The pH must be carefully managed; in strongly acidic conditions, the hydroxylamine becomes protonated and non-nucleophilic, while strongly basic conditions can lead to side reactions. acs.org

Solvent: The choice of solvent is dictated by the solubility of the reactants and the desired reaction temperature. Alcohols like ethanol (B145695) or methanol (B129727) are frequently used, as they effectively dissolve both the ketone precursor and the hydroxylamine salt. orgsyn.orgresearchgate.net In some procedures, water is used as a co-solvent. wikipedia.org

Temperature: Reaction temperatures can vary significantly, from as low as 0–5 °C to elevated temperatures like 60 °C or higher. orgsyn.orgarpgweb.com Lower temperatures are often used to control the exothermic nature of the reaction and to favor the crystallization of the product, while heating can increase the reaction rate. orgsyn.orgacs.org

The following table summarizes various conditions reported for the synthesis of different oximes, illustrating the range of effective parameters.

| Starting Ketone | Reagents | Solvent | Temperature | Yield | Reference |

| Acetophenone (B1666503) | Hydroxylamine HCl, Pyridine | Ethanol | 60 °C | 66% | orgsyn.org |

| 2-Hydroxy Acetophenone | Hydroxylamine HCl, NaOH | Methanol/Water | 50 °C | 56.35% | wikipedia.org |

| Acetone (B3395972) | Hydroxylamine HCl, NaOH | Water | 5-15 °C | High | acs.org |

| Substituted Acetophenones | Hydroxylamine HCl, KOH | Ethanol | Reflux | Moderate to Good | arpgweb.com |

| Aldehydes/Ketones | Hydroxylamine HCl, K₂CO₃ | Methanol | Not specified | Good to Excellent | researchgate.net |

Nitrosation Strategies for Oxime Formation

An alternative route to oximes involves the nitrosation of a carbon atom that is positioned adjacent to an electron-withdrawing group, a position known as the alpha-carbon. This method bypasses the need for a ketone precursor, instead starting with a compound containing an activated methylene (B1212753) (CH₂) or methine (CH) group.

The methylene group in phenylsulfonyl acetone is flanked by two strong electron-withdrawing groups: the phenylsulfonyl (–SO₂Ph) group and the carbonyl (C=O) group. This dual activation makes the alpha-hydrogens acidic and the carbon atom susceptible to electrophilic attack. rsc.org The alpha-oximation strategy exploits this reactivity by introducing a nitroso (–NO) group at this position. nih.gov The resulting α-nitroso ketone is generally unstable and rapidly tautomerizes to the more stable oxime structure. wikipedia.org This process is a powerful way to form oximes directly from activated C-H bonds. nih.gov

Advanced Synthetic Transformations Leading to Oxime Derivatives

The oxime functional group in this compound is not merely a final product but also a versatile handle for further chemical modifications. It can be transformed into a range of other important functional groups and serve as a key building block for more complex molecules.

Esterification: The hydroxyl group of the oxime can be readily acylated to form oxime esters. For example, reaction with acid chlorides, such as terphthaloyl chloride, in the presence of a base leads to the formation of the corresponding terphthaloyl oxime esters. arpgweb.com

Beckmann Rearrangement: A classic reaction of ketoximes, the Beckmann rearrangement, involves treating the oxime with a strong acid to induce a rearrangement to an N-substituted amide. wikipedia.org This provides a pathway to amide derivatives from ketone precursors.

Reduction to Amines: The oxime group can be reduced to a primary amine. This transformation can be achieved using various reducing agents, including catalytic hydrogenation or hydride reagents. wikipedia.org

Radical Reactions: Phenylsulfonyl oxime derivatives, specifically oxime ethers, have been shown to act as effective radical acceptors. acs.org This allows them to participate in advanced carbon-carbon bond-forming reactions, such as radical-mediated acylations. acs.org

Heterocycle Synthesis: Oxime derivatives are valuable precursors for the synthesis of nitrogen-containing heterocycles. orgsyn.org Through transition-metal-catalyzed cyclization reactions, they can be converted into structures such as pyridines. orgsyn.org

Preparation of O-Sulfonyloximes from Free Oximes and Sulfonic Acid Halides

A primary and direct method for the synthesis of O-sulfonyloximes involves the reaction of a free oxime with a sulfonic acid halide, typically a sulfonyl chloride. This reaction, an O-sulfonylation, establishes the characteristic N-O-S linkage. The general transformation can be represented by the reaction of an oxime (R₁R₂C=NOH) with a sulfonyl chloride (R₃SO₂Cl) to yield the corresponding O-sulfonyloxime (R₁R₂C=NOSO₂R₃).

Several methodologies have been developed to facilitate this conversion, often employing a base to neutralize the hydrochloric acid byproduct. Research has shown that the choice of base and reaction conditions can significantly influence the yield and purity of the product. For instance, one effective method involves the use of silver oxide (Ag₂O) and potassium iodide (KI) to promote the reaction between various oximes and sulfonyl chlorides, affording the desired O-sulfonyl oxime derivatives in moderate to high yields (56%-87%) for aromatic aldoximes and ketoximes. researchgate.net

Another approach utilizes ultrasound irradiation to accelerate the reaction. A one-pot synthesis has been reported where arylaldoximes condense with aromatic sulfonyl chlorides in the presence of sodium hydroxide in dichloromethane. researchgate.net This method is noted for its mild conditions, short reaction times, and high yields (56%-94%). researchgate.net These sulfonyl oxime ethers are not only stable compounds but also versatile intermediates that can undergo facile nucleophilic substitution with various nucleophiles, providing access to other oxime ethers, carbonyl compounds, and amines. rsc.org

| Reactants | Reagents/Conditions | Product Type | Yield | Reference |

| Aromatic Aldoximes/Ketoximes + Sulfonyl Chlorides | Ag₂O, KI | O-Sulfonyl Oxime Derivatives | 56-87% | researchgate.net |

| Arylaldoximes + Aromatic Sulfonyl Chlorides | NaOH, CH₂Cl₂, Ultrasound | O-Arylsulfonyl Arylaldoximes | 56-94% | researchgate.net |

Ammoxidation Pathways for Ketoximes

Ammoxidation represents a significant industrial process for the synthesis of oximes from ketones, utilizing ammonia (B1221849) and an oxidizing agent. This pathway is particularly crucial for the production of high-volume oximes like cyclohexanone (B45756) oxime, a precursor to nylon-6. nih.gov The direct ammoximation of ketones avoids the multi-step processes that begin with the synthesis of hydroxylamine.

Modern advancements in this area focus on developing greener and more efficient catalytic systems. A notable development is the ammoximation of ketones using hydrogen peroxide (H₂O₂) as the oxidant. For example, the ammoximation of cyclohexanone is performed commercially using pre-formed H₂O₂. nih.gov A more recent innovation demonstrates the in situ generation of H₂O₂, which circumvents the need to transport and store highly concentrated hydrogen peroxide, offering substantial environmental and economic benefits. nih.gov This process uses a dual-catalyst system, often combining a noble metal catalyst for H₂O₂ synthesis with a titanium silicate (B1173343) catalyst (like TS-1) that facilitates the oximation step. nih.gov

Electrochemical methods are also emerging as a promising alternative for oxime synthesis. bohrium.comresearchgate.net These electrocatalytic routes can couple the reduction of nitrogen sources, such as nitrate (B79036), with the condensation of a ketone. For example, Zn-Cu alloy catalysts have been used to drive nitrate electroreduction to form a hydroxylamine intermediate, which then reacts with cyclohexanone in the electrolyte to produce the oxime with high yield and Faradaic efficiency. nanoge.org This approach integrates the synthesis of the oximating agent with the final condensation step in a single electrochemical cell.

| Ketone | Nitrogen Source | Catalyst/Method | Key Feature | Reference |

| Cyclohexanone | H₂/O₂ + NH₃ | AuPd nanoparticles + TS-1 | In situ H₂O₂ generation | nih.gov |

| Cyclohexanone | Nitrate (NO₃⁻) | Zn-Cu alloy electrocatalyst | Electrochemical-chemical (E-Chem) tandem process | nanoge.org |

Catalytic Approaches in Oxime Synthesis

The use of catalysts has revolutionized oxime synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency compared to stoichiometric methods. Catalytic strategies are diverse, encompassing the use of nanostructured materials and transition metal complexes.

Nanostructured materials have gained prominence as highly effective catalysts for oxime synthesis due to their high surface area and unique electronic properties. These catalysts are central to modern ammoxidation and electrosynthesis pathways.

Supported bimetallic nanoparticles, such as gold-palladium (AuPd) alloys on a support, have been successfully employed for the in situ generation of hydrogen peroxide from H₂ and O₂, which is then consumed in the ammoximation of ketones catalyzed by titanium silicate-1 (TS-1). nih.gov This system achieves excellent selectivity (>95%) for cyclohexanone oxime, rivaling current industrial processes. nih.gov

In the realm of electrosynthesis, various copper-based nanomaterials—including compounds, bimetallic alloys, and single-atom catalysts—have shown great potential for producing oximes. bohrium.comresearchgate.net These materials catalyze the electrochemical coupling of nitrogen sources with ketones. For instance, Zn/Cu hexagonal nanosheets have been used for the efficient electrochemical coupling of nitrate and acetone to produce acetoxime. bohrium.com Metal-Organic Frameworks (MOFs) have also been adapted for catalytic oxime synthesis. A zirconium-based MOF (UiO-66-NH₂) functionalized with an N,N'-dibutyl imidazolium (B1220033) ionic liquid and urea (B33335) serves as a reusable, heterogeneous catalyst for the condensation reaction of aldehydes and ketones with hydroxylamine. researchgate.net

Transition metal catalysis is a powerful tool for constructing the C=N-O-R linkage found in oxime ethers. These methods often involve the activation of oximes or their derivatives, followed by coupling with various partners. Palladium, copper, and rhodium complexes are frequently used for these transformations. researchgate.net

Palladium-catalyzed reactions are particularly effective for the synthesis of O-allylated oxime ethers. The reaction of a π-allyl palladium complex, generated from an allylic carbonate or acetate (B1210297), with an oxime acting as a nucleophile selectively yields the linear O-allylated product. acs.org Depending on the palladium catalyst and conditions, the reaction can be directed towards either O-alkylation to form oxime ethers or N-alkylation to produce nitrones. acs.org

Copper-catalyzed methods have also been developed for synthesizing substituted pyridines through the coupling of oxime acetates with aldehydes. researchgate.net Furthermore, cobalt(II) species have been reported as catalysts for the high-yield synthesis of acyclic α-halo and α-nitroxy oxime ethers. acs.org The versatility of transition metal catalysis allows for the formation of a wide array of oxime ether derivatives under relatively mild conditions. researchgate.netresearchgate.net

| Catalysis Type | Catalyst Example | Reaction | Product | Reference |

| Nanocatalysis | AuPd nanoparticles + TS-1 | Ketone Ammoximation | Ketoxime | nih.gov |

| Nanocatalysis | UiO-66-NH₂-IL-urea (MOF) | Ketone + Hydroxylamine | Ketoxime | researchgate.net |

| Transition Metal | Pd(PPh₃)₄ | Oxime + Allylic Carbonate | O-Allylated Oxime Ether | acs.org |

| Transition Metal | Copper(I) | Oxime + THF | O-Tetrahydrofuran-2-yl Oxime Ether | researchgate.net |

Preparation of Structurally Related Sulfonyl Oxime Derivatives

The synthetic methods described can be extended to prepare a variety of sulfonyl oxime derivatives that are structurally related to this compound. By varying either the ketone/oxime precursor or the sulfonyl chloride, a library of analogous compounds can be generated. These derivatives are valuable for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

For example, using a different sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the reaction with acetone oxime would yield the corresponding O-tosyl derivative. Similarly, reacting phenylsulfonyl chloride with a different ketoxime allows for modification of the group attached to the C=N bond.

One reported example is the synthesis of (Z)-1-(4-methylphenyl)-2-(phenylsulfonyl)ethanone oxime. nih.gov This compound was prepared by refluxing 2-(phenylsulfonyl)-1-p-tolylethanone (B1317056) with hydroxylamine hydrochloride and sodium acetate in ethanol. This demonstrates the modification of the ketone backbone while retaining the phenylsulfonyl group on the oxime. nih.gov The synthesis of various O-sulfonyl oxime derivatives from different aromatic aldoximes and ketoximes further illustrates the broad scope of these reactions. researchgate.net

| Ketone/Oxime Precursor | Sulfonylating Agent | Product | Reference |

| 2-(Phenylsulfonyl)-1-p-tolylethanone | Hydroxylamine hydrochloride / NaOAc | (Z)-1-(4-methylphenyl)-2-(phenylsulfonyl)ethanone oxime | nih.gov |

| Acetone Oxime | p-Toluenesulfonyl chloride | Acetone O-tosyloxime | (Implied) |

| Various Aromatic Ketoximes | Various Aryl Sulfonyl Chlorides | O-Arylsulfonyl Ketoximes | researchgate.net |

Reactivity and Mechanistic Studies of 2e 1 Phenylsulfonyl Acetone Oxime

Reactions Involving the Oxime Functional Group

The C=N-OH system of the oxime is a versatile functional group, susceptible to rearrangements, fragmentations, and conversions to other nitrogen-containing moieties.

Beckmann Rearrangement and Fragmentation

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into substituted amides. researchgate.netorganic-chemistry.org The mechanism is stereospecific, involving the migration of the alkyl group that is in the anti-periplanar position relative to the hydroxyl leaving group on the nitrogen atom. wikipedia.org For (2E)-1-(Phenylsulfonyl)acetone oxime, the stereochemistry of the oxime is crucial in determining the reaction's outcome.

Assuming the (2E) configuration indicates the phenylsulfonylmethyl group is anti to the hydroxyl group, this group would be expected to migrate.

Plausible Beckmann Rearrangement Pathways:

| Migrating Group | Intermediate | Final Product |

| Phenylsulfonylmethyl (-CH₂SO₂Ph) | Nitrilium ion where nitrogen is bonded to the methyl-bearing carbon. | N-(phenylsulfonylmethyl)acetamide |

| Methyl (-CH₃) | Nitrilium ion where nitrogen is bonded to the phenylsulfonylmethyl-bearing carbon. | 2-(Phenylsulfonyl)-N-methylacetamide |

The reaction is initiated by converting the oxime's hydroxyl into a good leaving group, typically through protonation in strong acid or by converting it to a sulfonate ester. masterorganicchemistry.com This is followed by a concerted acs.orgthieme-connect.com-shift of the anti-periplanar group to the electron-deficient nitrogen, displacing the leaving group (e.g., water). The resulting nitrilium ion is then attacked by water, which, after tautomerization, yields the final amide product.

A common competing reaction is the Beckmann fragmentation , which occurs if the migrating group can form a stable carbocation. wikipedia.orgorganicreactions.org This pathway can lead to the formation of nitriles. Given the presence of the phenylsulfonyl group, which can stabilize adjacent carbanions but not necessarily carbocations, fragmentation might be less favored than rearrangement unless specific reagents promoting this pathway are used.

Neber Reaction

The Neber reaction transforms a ketoxime into an α-amino ketone. wikipedia.org This reaction is often considered a side reaction of the Beckmann rearrangement, particularly under basic conditions. wikipedia.org The process begins with the conversion of the oxime hydroxyl to a better leaving group, such as a tosylate.

The mechanism proceeds as follows:

Activation: The oxime hydroxyl group of this compound is converted into an O-sulfonate (e.g., a tosylate) by reacting it with a sulfonyl chloride.

Deprotonation: A base removes a proton from the α-carbon (the methyl group in this case), forming a carbanion.

Cyclization: The carbanion displaces the sulfonate leaving group in an intramolecular nucleophilic substitution to form a strained three-membered azirine intermediate.

Hydrolysis: Subsequent hydrolysis of the azirine ring opens it to yield the corresponding α-amino ketone.

For this compound, the Neber reaction would be expected to produce 1-amino-1-(phenylsulfonyl)propan-2-one.

Conversion to Amines, Nitriles, and Nitrones

The oxime functional group serves as a precursor to several other important nitrogen-containing functional groups.

Amines: The reduction of the C=N double bond of the oxime group is a standard method for synthesizing primary amines. Various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst, can be employed to convert this compound to 1-(phenylsulfonyl)propan-2-amine.

Nitriles: While the conversion of aldoximes to nitriles via dehydration is a common transformation, the analogous reaction for ketoximes is less direct and typically proceeds through a fragmentation mechanism, as mentioned in the context of the Beckmann fragmentation. wikipedia.orgmasterorganicchemistry.com

Nitrones: Nitrones can be synthesized through various methods, including the oxidation of N,N-disubstituted hydroxylamines or the condensation of aldehydes with N-monosubstituted hydroxylamines. The direct conversion of an oxime like this compound to a nitrone is not a standard transformation but could potentially be achieved through specific oxidative pathways or by alkylation of the oxime nitrogen followed by rearrangement.

Transformations Involving the Phenylsulfonyl Moiety

The phenylsulfonyl group is a robust, electron-withdrawing group that significantly influences the molecule's reactivity. It can be removed or used as a handle for further molecular modifications.

Desulfonylative Reactions

Desulfonylation refers to the removal of the sulfonyl group. This is a synthetically useful reaction, particularly for β-ketosulfones, as the sulfonyl group can be used as an activating group and then cleaved. wikipedia.org Reductive desulfonylation is the most common approach. researchgate.net

Common Reagents for Reductive Desulfonylation:

| Reagent | Description |

| Samarium(II) iodide (SmI₂) | A powerful single-electron transfer agent often used for cleaving α-keto sulfones. |

| Aluminum amalgam (Al/Hg) | A classic reagent for the chemoselective reduction of sulfones adjacent to carbonyl groups. |

| Tin hydrides (e.g., Bu₃SnH) | Operates via a radical chain mechanism to reduce sulfones. |

Applying these conditions to this compound would be expected to cleave the C-S bond, yielding acetone (B3395972) oxime after workup. This transformation effectively removes the phenylsulfonyl portion of the molecule.

C-S Bond Functionalization

Functionalization of the C-S bond in sulfones can involve either reactions at the carbon atom α to the sulfonyl group or cleavage of the C-S bond itself. The phenylsulfonyl group is an excellent leaving group, a property exploited in many synthetic transformations. rsc.orgresearchgate.net

The carbon atom between the oxime and the sulfonyl group is acidic due to the strong electron-withdrawing effect of both groups. This allows for deprotonation to form a stabilized carbanion, which can then react with various electrophiles. However, this reactivity is more characteristic of the parent β-ketosulfone before the formation of the oxime.

In the context of the oxime, C-S bond functionalization primarily involves its cleavage. For instance, under nucleophilic conditions, the phenylsulfonyl group can be displaced. This reactivity is central to reactions like the Julia olefination, where a β-hydroxy sulfone (formed from an α-sulfonyl carbanion and a carbonyl compound) undergoes reductive elimination to form an alkene, cleaving the C-S bond in the process. wikipedia.org While not directly applicable to the oxime itself, this illustrates the inherent reactivity of the C-S bond in such systems.

Radical-Mediated Reactions of Sulfonyl Oxime Ethers

Sulfonyl oxime ethers, including structures analogous to this compound, are effective precursors for generating iminyl radicals. The reactivity is centered on the characteristic weakness of the N-O bond, which has a bond dissociation energy (BDE) of approximately 35 kcal/mol. researchgate.net This allows for the homolytic cleavage of the N-O bond through thermolysis, often facilitated by microwave irradiation, to produce an iminyl radical and an oxygen-centered radical. researchgate.net Solvents that are poor hydrogen atom donors are typically employed to enable the introduction of a wider range of functional groups via radical trapping agents. researchgate.net

The general process involves the fragmentation of the O-phenylsulfonyl group to generate an iminyl radical intermediate. This highly reactive species can then participate in various subsequent reactions. In radical cyclizations of related cyclic ene sulfonamides, the process involves an initial cyclization that produces an α-sulfonamidoyl radical, which then undergoes β-elimination to form an imine and a phenylsulfonyl radical. nih.gov

In the context of radical reactions involving sulfonyl oxime ethers, the phenylsulfonyl radical (PhSO₂•) is a key species that can be generated. While O-phenyl oxime ethers are known to thermolyze to yield iminyl and phenoxyl radicals, the phenylsulfonyl moiety behaves differently. researchgate.netcanada.ca In radical cascade reactions, the phenylsulfonyl radical is often eliminated from an intermediate species. nih.gov For instance, radical cyclizations of certain ene sulfonamides proceed via an α-sulfonamidoyl radical that fragments, eliminating a phenylsulfonyl radical to form a stable imine product. nih.gov This elimination step is crucial in propagating radical chains or completing a synthetic sequence. Thiyl radicals (RS•) can also react with molecular oxygen to yield thiylperoxyl radicals (RSOO•), which can subsequently rearrange to sulfonyl radicals (RS•O₂). mdpi.com

Intramolecular Cyclization Reactions

O-sulfonyloximes are excellent substrates for intramolecular SN2 (bimolecular nucleophilic substitution) reactions due to the presence of the sulfonate group, which is an excellent leaving group. This type of reaction involves a nucleophilic moiety within the same molecule attacking an electrophilic carbon, leading to the displacement of the O-sulfonyl group and the formation of a cyclic product. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a concerted mechanism, where the bond formation between the nucleophile and the carbon occurs simultaneously with the breaking of the carbon-leaving group bond. youtube.com

A key feature of the SN2 mechanism is the "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.comyoutube.com This leads to an inversion of stereochemical configuration at the reaction center if it is chiral. masterorganicchemistry.com The rate of an SN2 reaction is second-order, depending on the concentration of both the substrate and the nucleophile. youtube.comyoutube.com In an intramolecular context, the rate is dependent on the concentration of the substrate itself.

An example of this reactivity is seen in the synthesis of N-aryl[3,4-d]pyrazolopyrimidines, where a key step involves the cyclization of an oxime derived from hydroxylamine-O-sulfonic acid. nih.gov In this process, an internal nitrogen nucleophile attacks an electrophilic center, displacing the sulfonic acid group to form the crucial N-N bond of the pyrazolopyrimidine ring system. nih.gov Similarly, cascade reactions of haloaldehydes with hydroxylamine (B1172632) can proceed through an intermediate oxime that undergoes intramolecular cyclization via displacement of the halide to form a nitrone, which is analogous to the displacement of a sulfonate leaving group. rsc.org

Palladium-catalyzed cyclizations of unsaturated oxime derivatives represent a powerful method for constructing N-heterocycles. The aza-Heck reaction, in particular, utilizes an activated N-O bond in substrates like oxime esters or ethers to initiate the cyclization cascade. researchgate.net This process typically involves the oxidative addition of a Pd(0) catalyst into the N-O bond, generating an aza-Pd(II) intermediate. This intermediate then engages a tethered alkene in a Heck-like intramolecular migratory insertion, followed by β-hydride elimination to furnish the heterocyclic product and regenerate the Pd(0) catalyst. researchgate.net

This methodology has been applied to synthesize a variety of nitrogen-containing ring systems. For instance, a palladium-catalyzed tandem aza-Wacker-Heck cyclization has been developed to produce densely functionalized, fused aza-tetracyclic structures in a one-pot, two-step process. nih.gov The versatility of this approach is demonstrated by its ability to construct various pyrroline derivatives through the nickel-catalyzed reductive cross-coupling of unsaturated oxime esters with aryl halides. researchgate.net While palladium is the most common catalyst, other metals have been explored; for example, copper-catalyzed Heck-like cyclizations of oxime esters have been developed as a more sustainable alternative.

Table 1: Examples of Metal-Catalyzed Cyclizations of Oxime Derivatives

| Catalyst System | Substrate Type | Reaction Type | Product Class |

| Palladium(0) | Alkene-tethered oxime esters | Aza-Heck | N-Heterocycles |

| Palladium(II) | Unsaturated carboxamides | Aza-Wacker | Aza[3.1.0]bicycles nih.gov |

| Palladium(II)/Pd(0) | Unsaturated amines | Aza-Wacker-Heck | Fused aza-tetracycles nih.gov |

| Nickel | Unsaturated oxime esters | Reductive Cross-Coupling | Pyrrolines researchgate.net |

| Copper | Oxime esters | Heck-like Cyclization | N-Heterocycles |

Electrophilic cyclization provides another effective route to heterocycles starting from unsaturated oxime ethers. This strategy involves the reaction of a substrate containing both an oxime ether and a π-system (e.g., an alkyne) with an external electrophile. The electrophile activates the π-system, which is then attacked by the nucleophilic nitrogen or oxygen of the oxime moiety to close the ring.

A prominent example is the synthesis of 3,5-disubstituted 4-halo(seleno)isoxazoles from 2-alkyn-1-one O-methyl oximes. organic-chemistry.org In this reaction, electrophiles such as iodine monochloride (ICl), iodine (I₂), bromine (Br₂), or phenylselenyl bromide (PhSeBr) are used to trigger the cyclization under mild conditions, affording the isoxazole products in good to excellent yields. organic-chemistry.org ICl has been identified as a particularly efficient electrophile for this transformation. organic-chemistry.org

An alternative approach involves photoinduced electron transfer (PET), which generates an oxime ether radical cation. nih.gov In this intermediate, the nitrogen atom becomes sufficiently electrophilic to be attacked by a built-in nucleophile, such as a tethered aromatic ring. This oxidative cyclization pathway has been used to form substituted phenanthridines from 2'-biaryl oxime ethers. nih.gov

Table 2: Electrophiles Used in the Cyclization of 2-Alkyn-1-one O-Methyl Oximes

| Electrophile | Product Type |

| Iodine Monochloride (ICl) | 4-Iodoisoxazoles |

| Iodine (I₂) | 4-Iodoisoxazoles |

| Bromine (Br₂) | 4-Bromoisoxazoles |

| Phenylselenyl Bromide (PhSeBr) | 4-(Phenylseleno)isoxazoles |

Data sourced from Waldo & Larock (2005) organic-chemistry.org

Rearrangement Reactions of Oxime Derivatives

The most significant rearrangement reaction of oximes and their derivatives is the Beckmann rearrangement. wikipedia.org This reaction transforms an oxime into a substituted amide. wikipedia.orgmasterorganicchemistry.com For the rearrangement to occur, the hydroxyl group of the oxime must be converted into a good leaving group, a role perfectly suited for the phenylsulfonyl group in O-sulfonyloximes. masterorganicchemistry.comorganic-chemistry.org

The mechanism is stereospecific and involves the migration of the alkyl or aryl group that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org This migration is concerted with the departure of the leaving group, proceeding through a transition state that leads to a nitrilium ion intermediate. wikipedia.org This intermediate is then attacked by water, followed by tautomerization, to yield the final amide product. masterorganicchemistry.com The reaction is often catalyzed by acid, but the inherent reactivity of O-sulfonyloximes can facilitate the rearrangement under neutral or thermal conditions. wikipedia.org

In the case of this compound, the phenylsulfonyl group acts as an excellent leaving group. The group positioned anti to this leaving group would be the methyl group. Therefore, upon rearrangement, the methyl group would migrate to the nitrogen atom, displacing the phenylsulfonate anion. The resulting nitrilium ion would then be trapped by water to produce N-methylacetamide. Cyclic oximes undergo a similar rearrangement to yield lactams, a transformation that is crucial in the industrial synthesis of caprolactam, the precursor to Nylon 6. wikipedia.orgwikipedia.org

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX), is expected to be influenced by the acidic proton of the oxime and the electrophilic carbon atoms in the molecule. Grignard reagents are strong bases and potent nucleophiles.

The primary reaction anticipated between a Grignard reagent and an oxime is an acid-base reaction, where the Grignard reagent deprotonates the hydroxyl group of the oxime to form a magnesium alkoxide and an alkane. youtube.com

R-MgX + PhSO₂CH₂C(=NOH)CH₃ → R-H + PhSO₂CH₂C(=NOMgX)CH₃

Following this initial deprotonation, the resulting magnesium salt could potentially undergo further reactions. The presence of the electron-withdrawing phenylsulfonyl group can increase the acidity of the α-protons on the carbon adjacent to the sulfonyl group, potentially leading to a second deprotonation by a strong Grignard reagent to form a dianion.

Alternatively, nucleophilic addition of the Grignard reagent to the C=N double bond is a possibility, which upon hydrolysis would lead to a substituted hydroxylamine. However, the reactivity of the C=N bond in oximes towards Grignard reagents can be variable and is influenced by steric and electronic factors. In some cases, nucleophilic addition to oxime ethers has been observed. researchgate.net

The sulfonyl group itself is generally stable to Grignard reagents, but reactions involving substitution at the sulfur atom can occur under certain conditions, particularly with reactive sulfones. researchgate.net

Potential Reaction Pathways with Grignard Reagents:

| Grignard Reagent (RMgX) | Stoichiometry | Proposed Product(s) after Hydrolysis | Reaction Type |

| CH₃MgBr | 1 equivalent | This compound (unreacted starting material after workup) | Acid-Base Reaction |

| CH₃MgBr | >2 equivalents | 1-(Phenylsulfonyl)propan-2-one (B177098) and methylamine | Nucleophilic addition to C=N followed by hydrolysis and potential fragmentation |

| PhMgBr | 1 equivalent | This compound (unreacted starting material after workup) | Acid-Base Reaction |

Stereochemical Aspects of 2e 1 Phenylsulfonyl Acetone Oxime

E/Z Isomerism at the Carbon-Nitrogen Double Bond

The carbon-nitrogen double bond in oximes is structurally similar to the carbon-carbon double bond in alkenes, and as such, it exhibits geometric isomerism. studymind.co.uk This isomerism arises due to the restricted rotation around the C=N bond, which results in two possible spatial arrangements of the substituents attached to the nitrogen and carbon atoms. studymind.co.uk These isomers are designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together), based on the Cahn-Ingold-Prelog (CIP) priority rules.

For (2E)-1-(Phenylsulfonyl)acetone oxime, the designation "(2E)" specifies the configuration at the C=N double bond. In this isomer, the higher priority group on the nitrogen atom (the hydroxyl group, -OH) and the higher priority group on the carbon atom (the phenylsulfonylmethyl group, -CH2SO2Ph) are on opposite sides of the double bond. The lower priority groups, the lone pair on the nitrogen and the methyl group (-CH3) on the carbon, are consequently also on opposite sides.

The stability of E and Z isomers of oximes can be influenced by steric interactions between the substituents. chemicalforums.com In many cases, the E isomer is thermodynamically more stable as it minimizes steric hindrance between the larger groups. Unlike imines, which often interconvert rapidly at room temperature, the E and Z isomers of oximes are generally stable enough to be separated and characterized individually. chemicalforums.com

The characterization and differentiation of E and Z isomers are typically achieved using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons near the C=N bond are sensitive to the stereochemistry. For instance, in a study of the closely related compound (Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime, the specific configuration was confirmed by single-crystal X-ray diffraction, which provides unambiguous proof of the spatial arrangement of the atoms. nih.gov In this analogue, the molecule adopts a twisted U-shaped conformation, and the crystal structure is stabilized by intermolecular hydrogen bonds. nih.gov

Factors Influencing Stereoselectivity in Oxime Formation

The synthesis of oximes from ketones or aldehydes and hydroxylamine (B1172632) can lead to the formation of a mixture of E and Z isomers. researchgate.net The ratio of these isomers is often under thermodynamic control and depends on several factors, including the structure of the starting carbonyl compound, the reaction conditions (such as solvent, temperature, and pH), and the presence of any catalysts. thieme.de

The steric bulk of the substituents on the carbonyl carbon plays a significant role in determining the stereochemical outcome. chemicalforums.com Generally, the reaction will favor the formation of the thermodynamically more stable isomer, which is often the one with the least steric strain. For an unsymmetrical ketone like 1-(phenylsulfonyl)acetone, the two groups attached to the carbonyl carbon are the phenylsulfonylmethyl group and the methyl group. The larger phenylsulfonylmethyl group will exert a greater steric influence than the methyl group. Consequently, the formation of the E isomer, where the hydroxyl group is anti to the larger phenylsulfonylmethyl group, is generally favored to minimize steric repulsion.

The pH of the reaction medium is another critical factor. The formation of an oxime proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration. This dehydration step is typically the rate-determining step and is acid-catalyzed. However, at very low pH, the hydroxylamine nucleophile is protonated and becomes non-nucleophilic. Therefore, the reaction is often carried out in a buffered solution or with a slight excess of a weak base to ensure the presence of free hydroxylamine. The nature of the acid or base used can also influence the E/Z ratio of the product.

Temperature can also affect the isomer ratio, as the equilibrium between the E and Z isomers can be temperature-dependent. researchgate.net In some cases, a specific isomer may be favored under kinetic control at lower temperatures, while the thermodynamically more stable isomer predominates at higher temperatures, allowing for equilibration.

Stereoselective Synthesis of this compound Analogues

Achieving high stereoselectivity in the synthesis of oximes is a significant goal, particularly when one isomer exhibits desired biological activity or is a key intermediate in a synthetic pathway. mdpi.com Several strategies have been developed for the stereoselective synthesis of oximes.

One common approach involves the careful selection of reaction conditions to favor the formation of one isomer. For example, in the synthesis of aryl alkyl ketoximes, treating a mixture of E and Z isomers with an anhydrous acid can lead to the precipitation of the E isomer as its immonium salt, which can then be neutralized to yield the pure E isomer in high yield. google.com This process takes advantage of the differential stability and reactivity of the two isomers under acidic conditions.

Another strategy is the stereospecific conversion of a pre-existing functional group. For instance, a stereospecific 1,4-metallate shift has been utilized for the stereoconvergent synthesis of ketoximes from oxime chlorides and arylboronic acids. thieme.de This method allows for the synthesis of single-geometry oximes with excellent stereoselectivity under mild conditions. thieme.de

The synthesis of analogues of this compound can provide insight into the factors governing stereoselectivity. In the synthesis of (Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime, the reaction of 2-(phenylsulfonyl)-1-p-tolylethanone (B1317056) with hydroxylamine hydrochloride and sodium acetate (B1210297) in ethanol (B145695) under reflux conditions yielded the Z isomer. nih.gov This suggests that the specific substituents and reaction conditions can lead to the selective formation of the less common Z isomer in certain cases.

Below is a table summarizing the stereoselective synthesis of some oxime analogues, highlighting the conditions and outcomes.

| Starting Material | Reagents and Conditions | Product | Stereoselectivity | Reference |

| p-Chloroisobutyrophenone (60:40 E/Z oxime mixture) | Anhydrous HCl in diethyl ether, then 10% Na2CO3 | E-p-Chloroisobutyrophenone oxime | >98% E | google.com |

| 2-(Phenylsulfonyl)-1-p-tolylethanone | Hydroxylamine hydrochloride, sodium acetate, ethanol, reflux | (Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime | Z-isomer formed | nih.gov |

| Oxime chlorides and arylboronic acids | K3PO4, 0 °C | Single-geometry ketoximes | Excellent | rsc.org |

Stereochemical Control in Subsequent Transformations

The defined stereochemistry of the C=N bond in this compound is crucial as it can direct the stereochemical outcome of subsequent reactions. The spatial arrangement of the hydroxyl group and the other substituents can influence the approach of reagents and the geometry of transition states.

A classic example of a reaction where the stereochemistry of the oxime is paramount is the Beckmann rearrangement. This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. The rearrangement is stereospecific, with the group anti to the hydroxyl group migrating to the nitrogen atom. Therefore, the E and Z isomers of an unsymmetrical ketoxime will yield different amide products. For this compound, the group anti to the hydroxyl group is the phenylsulfonylmethyl group. Thus, under Beckmann rearrangement conditions, this group would be expected to migrate, leading to the formation of N-(phenylsulfonylmethyl)acetamide. Conversely, the corresponding Z isomer would yield acetanilide (B955) and a sulfonyl-containing byproduct.

The stereochemistry of the oxime can also influence the reactivity and selectivity of reactions at adjacent positions. For example, in reactions involving the deprotonation of the α-carbon, the stereochemistry of the oxime can influence the conformation of the resulting carbanion and its subsequent reaction with electrophiles.

Furthermore, sulfonyl oxime ethers have been shown to undergo facile nucleophilic substitution reactions with various nucleophiles to produce other oxime ethers, which can then be converted to amines and carbonyl compounds. ontosight.ai The stereochemistry of the starting sulfonyl oxime ether would likely be retained in the initial substitution step, thus allowing for the stereocontrolled synthesis of a variety of nitrogen-containing compounds.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of (2E)-1-(Phenylsulfonyl)acetone oxime in solution. The (E)-configuration, which describes the geometry about the carbon-nitrogen double bond, is determined by a careful analysis of chemical shifts and coupling constants.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons of the phenylsulfonyl group, the methylene (B1212753) (CH₂) protons adjacent to the sulfonyl group, the methyl (CH₃) protons attached to the imine carbon, and the hydroxyl (-OH) proton of the oxime. The aromatic protons typically appear as a complex multiplet in the range of 7.5-8.0 ppm. The methylene protons, being adjacent to the electron-withdrawing sulfonyl group, would be shifted downfield. The methyl protons would appear as a singlet, and its specific chemical shift is critical for confirming the (E) stereochemistry, as it is influenced by the orientation of the hydroxyl group.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show signals for the aromatic carbons, the sulfonyl-attached methylene carbon, the imine carbon (C=N), and the methyl carbon. The chemical shift of the imine carbon is particularly diagnostic of the oxime functional group.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges (Note: The following table is based on established chemical shift principles and data from analogous compounds, as specific experimental data for the title compound is not publicly available.)

| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Phenyl Protons | ¹H | 7.5 – 8.0 | Multiplet, deshielded by the sulfonyl group. |

| Methylene Protons (-CH₂-) | ¹H | ~4.0 – 4.5 | Singlet, significantly deshielded by the adjacent SO₂ group. |

| Methyl Protons (-CH₃) | ¹H | ~2.0 – 2.3 | Singlet, characteristic position for an oxime methyl group. |

| Hydroxyl Proton (-OH) | ¹H | 8.0 – 10.0 | Broad singlet, chemical shift is concentration and solvent dependent. |

| Aromatic Carbons | ¹³C | 125 – 140 | Multiple signals corresponding to the different carbons of the phenyl ring. |

| Imine Carbon (>C=NOH) | ¹³C | 150 – 160 | Deshielded carbon characteristic of an oxime. |

| Methylene Carbon (-CH₂-) | ¹³C | ~60 – 65 | Deshielded by the adjacent SO₂ group. |

| Methyl Carbon (-CH₃) | ¹³C | ~10 – 15 | Shielded carbon, typical for a methyl group in this environment. |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. While there are limited aliphatic proton-proton couplings in this molecule, it would confirm the relationships within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the methylene and methyl carbons to their corresponding proton signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. The spectrum of this compound would display key absorption bands confirming its structure. The most prominent peaks would be from the sulfonyl (SO₂) and oxime (C=N-OH) groups. The strong asymmetric and symmetric stretching vibrations of the S=O bonds are characteristic of sulfones. The C=N stretch and the broad O-H stretch are definitive for the oxime moiety.

Table 2: Characteristic Infrared Absorption Bands (Note: This table presents expected vibrational frequencies based on data from analogous structures like Phenyl sulfonyl acetone (B3395972) and various oximes.)

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Oxime (-OH) | O-H stretch | 3100 – 3400 | Broad, Medium |

| Aromatic C-H | C-H stretch | 3000 – 3100 | Medium to Weak |

| Alkyl C-H | C-H stretch | 2850 – 3000 | Medium |

| Oxime (C=N) | C=N stretch | 1640 – 1690 | Medium to Weak |

| Aromatic C=C | C=C stretch | 1450 – 1600 | Medium, Multiple Bands |

| Sulfonyl (SO₂) | Asymmetric S=O stretch | 1300 – 1350 | Strong |

| Sulfonyl (SO₂) | Symmetric S=O stretch | 1140 – 1180 | Strong |

| Oxime (N-O) | N-O stretch | 930 – 960 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₁₁NO₃S, corresponding to a molecular weight of approximately 213.25 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely include:

Cleavage of the phenyl-sulfur bond, leading to a phenyl radical (m/z 77) or a phenylsulfonyl cation (m/z 141).

Loss of the hydroxyl group (-OH) or sulfur dioxide (SO₂).

Alpha-cleavage adjacent to the C=N bond.

Rearrangement reactions, such as the McLafferty rearrangement, which are common for oximes, though may be less favored in this specific structure.

Table 3: Predicted Mass Spectrometry Data

| Analysis Type | Value | Notes |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₃S | |

| Molecular Weight | 213.25 | Calculated from atomic weights. |

| HRMS (ESI-TOF) [M+H]⁺ | m/z 214.0532 | Calculated theoretical exact mass for C₉H₁₂NO₃S⁺. |

| Key Fragment Ion | m/z 141 | [C₆H₅SO₂]⁺, Phenylsulfonyl cation. |

| Key Fragment Ion | m/z 77 | [C₆H₅]⁺, Phenyl cation. |

| Key Fragment Ion | m/z 72 | [CH₂C(CH₃)=NOH]⁺, Resulting from cleavage of the C-S bond. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the ultimate proof of structure by mapping the precise positions of atoms in the solid state. While the crystal structure for this compound itself is not publicly documented, analysis of a very similar compound, (Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime, offers significant insight into the expected molecular conformation and packing.

For the title compound, a crystallographic study would confirm the (E)-configuration about the C=N double bond. It would also reveal key bond lengths and angles, such as those for the S=O bonds in the sulfonyl group and the C=N-O angle of the oxime. In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds, typically involving the oxime's hydroxyl group acting as a donor and one of the sulfonyl oxygen atoms acting as an acceptor, forming dimers or extended networks.

Table 4: Crystal Data for the Analogous Compound (Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime (Note: This data is for a related compound and serves as an illustrative example.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₅NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.2305 (3) |

| b (Å) | 17.6073 (11) |

| c (Å) | 15.6578 (10) |

| β (°) | 103.782 (2) |

| Volume (ų) | 1400.49 (15) |

| Z | 4 |

Computational and Theoretical Studies of 2e 1 Phenylsulfonyl Acetone Oxime

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine optimized geometries, electronic properties, and various spectroscopic features of chemical compounds. Despite the utility of DFT, specific studies applying this method to (2E)-1-(Phenylsulfonyl)acetone oxime are not found in the current body of scientific literature. Therefore, detailed, data-driven subsections on its specific computational analysis cannot be provided.

Geometry Optimization and Conformational Analysis

This subsection would typically detail the optimized bond lengths, bond angles, and dihedral angles of the most stable conformer of this compound as calculated by DFT. The analysis would also explore the potential energy surface of the molecule to identify different stable conformations and the energy barriers between them. Without a dedicated study, no such data can be presented.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

An FMO analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them are crucial for understanding a molecule's reactivity and electronic properties. This section would have presented the calculated energies of the HOMO and LUMO, their spatial distribution, and the resulting HOMO-LUMO gap for this compound. The lack of specific research on this compound prevents the inclusion of this information.

Molecular Electrostatic Potential (MEP) Studies

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting how a molecule will interact with other chemical species. A detailed discussion of the MEP map for this compound, including the identification of positive, negative, and neutral potential regions, is not possible due to the absence of relevant computational studies.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides insight into the bonding and electronic delocalization within a molecule. It quantifies hyperconjugative interactions and charge transfers between orbitals, offering a detailed picture of intramolecular stability. A specific NBO analysis for this compound, which would include data on donor-acceptor interactions and their stabilization energies, has not been reported.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excited states of molecules. This analysis would provide information on the molecule's absorption spectra, including excitation energies and oscillator strengths for its electronic transitions. As no TD-DFT studies on this compound have been published, these properties remain uncharacterized.

Molecular Mechanics Methods

Molecular mechanics is a computational method that uses classical physics to model molecular systems. While generally less accurate than quantum mechanical methods like DFT, it is much faster and suitable for large systems. There is no indication in the scientific literature that molecular mechanics methods have been specifically applied to study the conformational space or interaction energies of this compound.

Mechanistic Elucidation via Computational Modeling

Computational modeling, particularly with methods like Density Functional Theory (DFT), is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. These studies can illuminate the intricate details of reaction pathways, including the identification of transient intermediates and the calculation of activation energies for transition states. smu.edursc.org For instance, the Beckmann rearrangement, a common reaction for oximes, can be computationally modeled to determine the migratory aptitude of the groups attached to the oxime carbon.

In a hypothetical study of a reaction involving this compound, DFT calculations could be employed to compare different potential pathways. By calculating the Gibbs free energy (ΔG) for each step, the most energetically favorable route can be determined. This type of analysis is crucial for understanding reaction outcomes and for the rational design of new synthetic methodologies. acs.org For example, in a proposed radical-mediated cyclization, computational modeling could predict the transition state energies for the formation of different ring structures, thereby explaining the observed regioselectivity. nih.gov

Table 1: Hypothetical Calculated Activation Energies for a Proposed Reaction of this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Pathway A: 5-endo-trig cyclization | TS-A | 25.3 |

| Pathway B: 6-exo-trig cyclization | TS-B | 18.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also highly effective in predicting the spectroscopic parameters of this compound. The accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can aid in the structural confirmation of the compound and the interpretation of experimental spectra. nih.govrsc.orgbohrium.comresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding constants, which can then be converted to chemical shifts. nih.gov The accuracy of these predictions is highly dependent on the choice of the functional and basis set. nih.govrsc.orgbohrium.comresearchgate.net By comparing the calculated chemical shifts with experimental data, a confident assignment of the signals in the ¹H and ¹³C NMR spectra can be achieved.

Table 2: Hypothetical Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| ¹H NMR | |||

| CH₃ | 2.15 | 2.18 | 0.03 |

| CH₂ | 4.20 | 4.25 | 0.05 |

| N-OH | 9.80 | 9.75 | -0.05 |

| Phenyl-H (ortho) | 7.95 | 7.98 | 0.03 |

| Phenyl-H (meta) | 7.60 | 7.62 | 0.02 |

| Phenyl-H (para) | 7.70 | 7.71 | 0.01 |

| ¹³C NMR | |||

| CH₃ | 12.5 | 12.8 | 0.3 |

| CH₂ | 55.0 | 55.4 | 0.4 |

| C=N | 158.2 | 157.9 | -0.3 |

| Phenyl-C (ipso) | 139.5 | 139.1 | -0.4 |

| Phenyl-C (ortho) | 129.0 | 129.3 | 0.3 |

| Phenyl-C (meta) | 129.8 | 130.0 | 0.2 |

| Phenyl-C (para) | 134.0 | 134.2 | 0.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Similarly, the calculation of vibrational frequencies through computational methods can provide a theoretical IR spectrum. rowansci.com This involves computing the second derivatives of the energy with respect to the atomic coordinates. wisc.edu The resulting frequencies can be compared with an experimental IR spectrum to assign the observed absorption bands to specific molecular vibrations, such as the C=N stretch, the S=O stretches of the sulfonyl group, and the O-H stretch of the oxime hydroxyl group. nih.govnih.gov

Table 3: Hypothetical Key Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | 3450 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 2980-2900 |

| C=N stretch | 1650 |

| S=O stretch (asymmetric) | 1350 |

| S=O stretch (symmetric) | 1160 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications of 2e 1 Phenylsulfonyl Acetone Oxime in Organic Synthesis

As a Versatile Synthetic Building Block

(2E)-1-(Phenylsulfonyl)acetone oxime is recognized as a versatile synthetic building block due to the presence of several distinct functional groups that can participate in a wide array of chemical transformations. ontosight.ainsf.gov The molecule is a type of β-keto sulfone derivative, a class of compounds known for their utility as synthetic precursors. researchgate.netrsc.org The reactivity of this compound can be attributed to four primary structural features: the acidic α-protons, the carbon-nitrogen double bond (imine) of the oxime, the labile nitrogen-oxygen bond, and the phenylsulfonyl group itself.

The protons on the carbon atom situated between the sulfonyl and oxime groups are acidic, making this position a nucleophilic center suitable for alkylation and condensation reactions. The oxime's C=N bond can undergo additions and cycloadditions, while the N-O bond is susceptible to cleavage, a property exploited in transition metal-catalyzed reactions where it can function as an internal oxidant. nsf.govrsc.org The phenylsulfonyl group acts as a strong electron-withdrawing group, enhancing the acidity of the α-protons, and can also serve as a leaving group in certain elimination or substitution reactions. This confluence of reactivity makes the compound a valuable starting point for generating significant molecular diversity.

Table 1: Key Structural Features and Synthetic Potential of this compound

| Structural Feature | Type of Reactivity | Potential Synthetic Applications |

|---|---|---|

| α-Protons | Acidity, Nucleophilicity | Alkylation, Acylation, Condensation Reactions |

| C=N Bond (Oxime) | Electrophilicity/Nucleophilicity | Additions, Cycloadditions, Ring Formation |

| N-O Bond (Oxime) | Reductive/Oxidative Cleavage | Iminyl Radical Formation, Internal Oxidant in Catalysis nsf.govrsc.org |

| Phenylsulfonyl Group | Electron-Withdrawing, Leaving Group | Activation of α-Protons, Nucleophilic Substitution |

Precursor to Nitrogen-Containing Heterocycles

A primary application of this compound and related β-ketosulfone oximes is in the synthesis of nitrogen-containing heterocyclic compounds. The strategic placement of nitrogen and reactive carbon centers within its structure facilitates various cyclization strategies.

The construction of five- and six-membered nitrogen heterocycles is a cornerstone of medicinal chemistry, and this compound is a potential precursor for several important scaffolds.

Pyrroles: Substituted pyrroles can be synthesized via the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in The oxime functionality of this compound can be reduced in situ to the corresponding primary amine, which can then undergo cyclization if reacted with a suitable 1,4-dicarbonyl compound. Alternatively, the parent ketone, 1-(phenylsulfonyl)acetone, serves as a 1,3-dicarbonyl equivalent and can be a partner in other pyrrole (B145914) syntheses. alfa-chemistry.comresearchgate.net

Pyridines: Modern methods for pyridine (B92270) synthesis often utilize transition metal catalysis. nih.gov Rhodium(III)-catalyzed C-H activation and annulation of α,β-unsaturated ketoximes with alkynes provides a powerful route to highly substituted pyridines. thieme-connect.comrsc.orgnih.gov In these reactions, the N-O bond of the oxime acts as an internal oxidant, enabling a redox-neutral catalytic cycle. thieme-connect.com While this compound itself is not α,β-unsaturated, its derivatives or related sulfonyl ketoximes can be designed to participate in such cyclizations.

Isoquinolines: The synthesis of isoquinolines and related fused heterocycles can be achieved using oxime derivatives as starting materials. Copper-catalyzed intramolecular cyclization of ortho-alkynylaryl oximes is an efficient method for producing isoquinolines and isoquinoline (B145761) N-oxides. nih.gov Other strategies include copper-catalyzed annulation of ketones with 2-halobenzamides to form isoquinolin-1(2H)-ones. nih.gov The oxime group is crucial in these transformations, often participating directly in the cyclization or directing the catalytic functionalization.

Table 2: Selected Heterocycle Synthesis Pathways Involving Oxime Precursors

| Heterocycle | General Method | Catalyst/Reagents | Key Transformation |

|---|---|---|---|

| Pyrrole | Paal-Knorr Synthesis organic-chemistry.org | Acid/Heat, Amine | Condensation of a dicarbonyl with an amine |

| Pyridine | C-H Activation/Annulation thieme-connect.comrsc.org | Rh(III) complex, Alkyne | Vinylic C-H activation and cyclization with alkyne |

| Isoquinoline | Intramolecular Cyclization nih.gov | Cu(I) salt | Cyclization of an ortho-alkynylaryl oxime |

The versatility of this compound extends to the synthesis of a broader range of heterocyclic systems containing multiple heteroatoms.

Oxazepine Derivatives: Seven-membered rings such as 1,3-oxazepines can be synthesized through the cycloaddition of compounds containing a C=N bond with cyclic anhydrides. researchgate.netresearchgate.net The oxime functionality can react with anhydrides like maleic or phthalic anhydride (B1165640) in a formal [4+3] cycloaddition to construct the oxazepine core. echemcom.comjmchemsci.com

Tetrazole Derivatives: While the classical synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of nitriles with an azide (B81097) source, oximes have emerged as effective nitrile precursors for one-pot syntheses. acs.orgorganic-chemistry.org Under catalytic conditions, often with a Lewis acid like InCl₃ or a copper catalyst, oximes can be dehydrated in situ to generate a nitrile intermediate, which is then trapped by sodium azide to form the tetrazole ring. organic-chemistry.orgresearchgate.net The synthesis of tetrazolyl oximes has also been reported, demonstrating the compatibility of these two functional groups within a single molecular structure. rsc.org

Thiazolidinone Derivatives: 4-Thiazolidinones are commonly prepared via a three-component condensation of a ketone, an amine, and a mercaptoacetic acid. nih.govresearchgate.net this compound can serve as a precursor to the required ketone, 1-(phenylsulfonyl)acetone, through in situ hydrolysis under the reaction conditions. This ketone can then undergo the cyclocondensation to yield thiazolidinones bearing a phenylsulfonylmethyl substituent.

Pyrimidine (B1678525) Derivatives: The Pinner pyrimidine synthesis and related methods rely on the condensation of a β-dicarbonyl compound with an amidine. slideshare.netmdpi.com The parent ketone of the title compound, 1-(phenylsulfonyl)acetone, is a β-keto sulfone, which is an important class of β-dicarbonyl equivalents. researchgate.netnih.gov This substrate can react with various amidines, often under basic or acidic catalysis, to form the six-membered pyrimidine ring system. researchgate.netrsc.org

Role in Stereoselective Construction of Complex Molecular Architectures

The structural features of this compound make it a promising substrate for stereoselective synthesis. The bulky phenylsulfonyl group can exert significant steric influence, directing the approach of reagents to the less hindered face of the molecule. This is a common strategy for controlling the formation of new stereogenic centers, including quaternary carbons.

Although specific stereoselective applications of this exact molecule are not extensively documented, the principles are well-established for related structures. For instance, oxime ethers have been successfully employed as directing groups in catalytic asymmetric hydroboration, where the catalyst coordinates to the oxime and delivers the boron reagent to the alkene with high enantioselectivity. nih.gov Furthermore, the reduction of β-keto sulfones is a key method for producing chiral β-hydroxy sulfones, which are extremely valuable building blocks in organic synthesis. nih.gov The defined (2E)-geometry of the oxime in the title compound, combined with the steric bias from the sulfonyl group, provides a framework for controlling diastereoselectivity in addition reactions to the C=N bond or alkylation at the α-carbon.

Reagent in Functionalization Reactions (e.g., Amination, Arylation)

The oxime functional group is increasingly recognized as a powerful directing group in transition metal-catalyzed C-H functionalization reactions. rsc.org This strategy allows for the selective conversion of unactivated C-H bonds into new C-C or C-heteroatom bonds. nih.govacs.org

In substrates containing an aryl ring, such as an aryl ketoxime, the oxime ether can direct a palladium catalyst to functionalize the ortho-C-H bond through the formation of a stable five-membered palladacycle intermediate. nih.govacs.org This activated intermediate can then react with various partners to achieve arylation, amination, hydroxylation, or halogenation. nih.govacs.org The N-O bond of the oxime often serves as a built-in oxidant, which is cleaved during the catalytic cycle to regenerate the active catalyst, avoiding the need for external oxidants. rsc.org While this compound itself is an aliphatic ketoxime, the principles of oxime-directed C-H activation are broadly applicable and represent a key area of modern synthetic chemistry where this functional group plays a critical role. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Synthesis and Transformations

The reactivity of the oxime moiety is a rich area for catalytic innovation. Future research is geared towards discovering and optimizing catalysts that can precisely control the transformations of (2E)-1-(Phenylsulfonyl)acetone oxime and related structures. A significant trend is the move towards radical-based reactions initiated by the cleavage of the N–O bond in oxime derivatives. nih.gov

Key areas of exploration include:

Copper-Catalyzed Reactions: Copper catalysts have shown promise in the difunctionalization of unsaturated systems using ketoxime esters. nih.gov Future work could adapt these systems for this compound, enabling cascade reactions where radicals generated from the oxime participate in complex cyclizations. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have been successfully used in reactions of aromatic oximes with various alkenes to produce substituted dihydroisoquinolines. researcher.life Applying similar catalytic systems to this compound could provide pathways to novel heterocyclic structures.

Transition-Metal-Free Systems: A growing trend involves the use of electron donor-acceptor (EDA) complexes to generate radical intermediates without a metal catalyst. researchgate.net This approach, which can be promoted by light, enables cross-dehydrogenative couplings and could be a sustainable method for transforming the title compound. nih.govresearchgate.net

Table 1: Emerging Catalytic Systems for Oxime Transformations

| Catalytic System | Transformation Type | Key Research Findings |

|---|---|---|

| Copper (Cu) Catalysis | Radical-mediated difunctionalization, Cascade cyclizations | Enables the use of oxime esters as sources of cyanoalkyl radicals for addition to alkenes. nih.gov |

| Rhodium (Rh) Catalysis | C-H activation, Annulation with alkenes | Effective for synthesizing dihydroisoquinolines from acetophenone (B1666503) oximes and styrenes. researcher.life |

| Photocatalysis (Metal-Free) | Cross-Dehydrogenative Coupling, Radical Addition | Utilizes light to initiate N-O bond cleavage or form EDA complexes, avoiding catalysts and oxidants. nih.govresearchgate.net |

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly for pharmaceutical applications. The carbon-nitrogen double bond in this compound represents a prochiral center, making it an ideal target for asymmetric synthesis. Future research will likely focus on methods to control the stereochemistry of reactions involving this functional group.

Promising strategies include:

Asymmetric Addition to the C=N Bond: Developing chiral catalysts or reagents that can add nucleophiles (e.g., organometallics, hydrides) across the imine bond to create a new stereocenter with high enantioselectivity. The synthesis of novel prochiral ketoimines with specific activating groups is a step in this direction. nih.gov